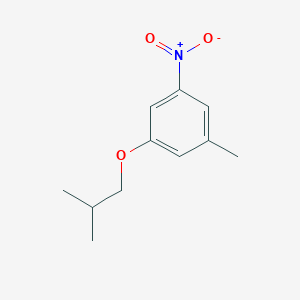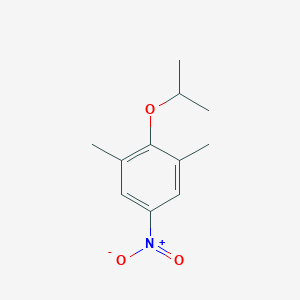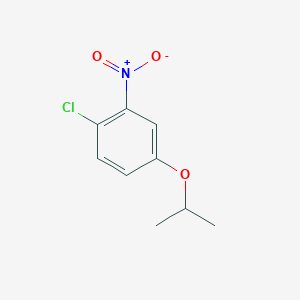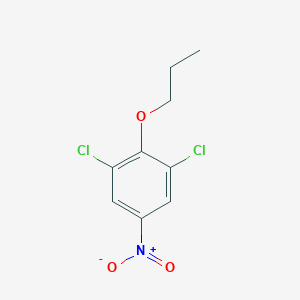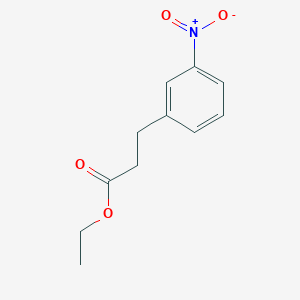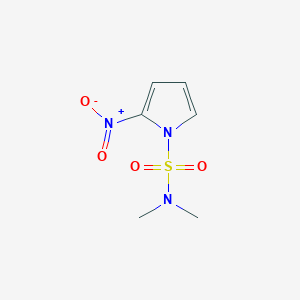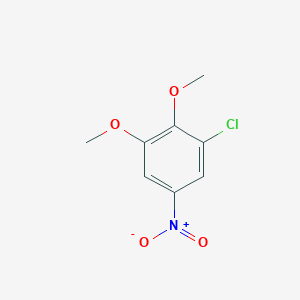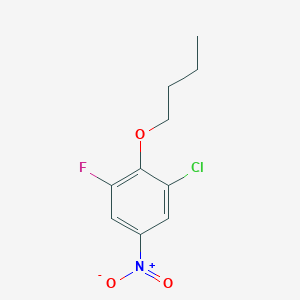
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C10H11ClFNO3 It is a derivative of benzene, characterized by the presence of butoxy, chloro, fluoro, and nitro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 2-butoxy-1-chloro-3-fluorobenzene, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
化学反应分析
Types of Reactions
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups like nitro and chloro, which activate the benzene ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (NAS): The nitro group can facilitate NAS reactions, where nucleophiles replace the chloro or fluoro substituents under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Reduction: 2-Butoxy-1-chloro-3-fluoro-5-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 2-butoxy-1-amino-3-fluoro-5-nitrobenzene when using an amine.
科学研究应用
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution, the nitro group deactivates the ring, making it less reactive towards electrophiles but more reactive towards nucleophiles in nucleophilic aromatic substitution.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzene: Lacks the butoxy group, which affects its solubility and reactivity.
2-Butoxy-1-chloro-4-fluoro-5-nitrobenzene: Similar structure but with different substitution pattern, affecting its chemical properties.
2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene: Another isomer with different reactivity due to the position of the nitro group.
Uniqueness
2-Butoxy-1-chloro-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of the butoxy group enhances its solubility in organic solvents, while the nitro, chloro, and fluoro groups provide sites for further chemical modifications.
属性
IUPAC Name |
2-butoxy-1-chloro-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSMQWYDDGYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
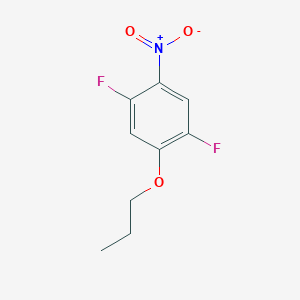

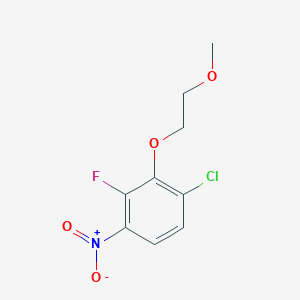
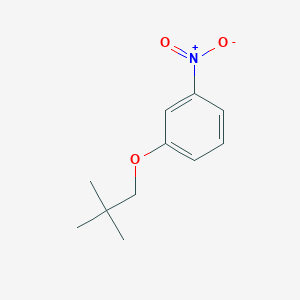
![1-[(Tert-butoxy)methyl]-2-nitrobenzene](/img/structure/B8028343.png)
